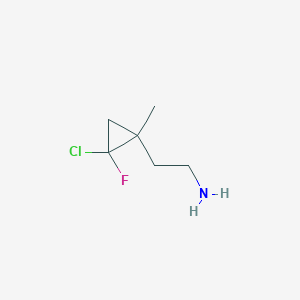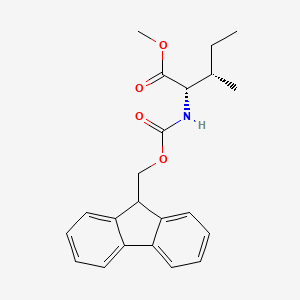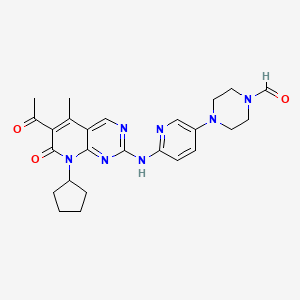
2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical compound with a complex structure. It contains a purine ring, which is a heterocyclic aromatic organic compound . The compound also contains a benzyl group and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a purine ring, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring . Attached to this purine ring is a benzyl group and a thioacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the purine ring could influence its solubility and reactivity . The compound has a predicted density of 1.36±0.1 g/cm3 and a predicted pKa of 9.36±0.70 .Applications De Recherche Scientifique
Radioligand Development for A2B Adenosine Receptors
A study by Baraldi et al. (2004) focused on the development of a selective antagonist ligand, MRE 2029-F20, for A2B adenosine receptors. The research aimed at synthesizing a radioligand, [3H]-MRE 2029-F20, to facilitate the pharmacological characterization of the human A2B adenosine receptor subtype. This ligand demonstrated a high affinity for A2B receptors, making it a valuable tool for understanding receptor pharmacology and potential therapeutic targets (Baraldi et al., 2004).
Heterocyclic Syntheses from Thioureido-Acetamides
Schmeyers and Kaupp (2002) investigated thioureido-acetamides as precursors for one-pot cascade reactions, leading to various heterocyclic compounds. This research highlights the versatility of thioureido-acetamides in synthesizing heterocycles such as 2-iminothiazoles and thioparabanic acids with excellent atom economy. The study provides a benign new access to imidazo[1,2-c]pyrimidines, contributing significantly to the field of heterocyclic chemistry (Schmeyers & Kaupp, 2002).
PET Imaging of Translocator Protein in Brain
Yui et al. (2010) evaluated two 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain. The study aimed at investigating the kinetics of these ligands in the monkey brain and their potential in visualizing TSPO expression in infarcted rat brains. Such research is crucial for understanding the role of TSPO in neuroinflammation and neurodegenerative diseases (Yui et al., 2010).
Anticancer Activity of Purine-diones
Research by Hayallah (2017) focused on the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with potential anticancer activity. The study introduced compounds demonstrating significant inhibition against the human breast cancer cell line MCF-7, offering insights into the development of novel anticancer agents (Hayallah, 2017).
Isocyanide-Based Synthesis of Benzodiazepines
Akbarzadeh et al. (2012) reported an efficient method for synthesizing benzodiazepine derivatives via a five-component condensation reaction. This research contributes to the development of new compounds with potential antibacterial activities, highlighting the synthetic utility of isocyanide-based reactions in creating bioactive heterocycles (Akbarzadeh et al., 2012).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications. Given its complex structure, it could be of interest in a variety of fields, including medicinal chemistry and materials science .
Propriétés
IUPAC Name |
2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-9-5-3-2-4-6-9)15(17-12)24-8-10(16)21/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLPZALXRVBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2608703.png)

![N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2608706.png)

![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B2608711.png)




![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)